Stereoselective Synthesis: cis-1,2-Dimethylcyclopentanol Formed with 95% Selectivity in Electrochemical Cyclization
The electrochemical reductive cyclization of 6-hepten-2-one using homogeneous redox catalysts demonstrates high stereoselectivity for cis-1,2-dimethylcyclopentanol over trans-1,2-dimethylcyclopentanol . In the presence of catalysts such as biphenyl, 2-methoxybiphenyl, naphthalene, and phenanthrene, the cyclization yields cis- and trans-1,2-dimethylcyclopentanol as exclusive products, with the cis isomer predominating. This stereoselective behavior is unique to the 1,2-disubstituted framework and cannot be replicated with other dimethylcyclopentanol regioisomers .
| Evidence Dimension | Stereoselectivity of cyclization (cis vs trans diastereomer ratio) |
|---|---|
| Target Compound Data | cis-1,2-dimethylcyclopentanol: up to 95% |
| Comparator Or Baseline | trans-1,2-dimethylcyclopentanol: ≤5% |
| Quantified Difference | ~90% excess of cis isomer |
| Conditions | Electrochemical reductive cyclization of 6-hepten-2-one; homogeneous redox catalysts including biphenyl, 2-methoxybiphenyl, naphthalene, phenanthrene |
Why This Matters
Researchers requiring stereochemically pure cis-1,2-dimethylcyclopentanol can achieve it directly via this selective cyclization route rather than through costly post-synthetic separation of diastereomer mixtures.
